3-[(6-Chloro-4-phenylquinazolin-2-yl)sulfanyl]-1-(2-methoxyphenyl)pyrrolidine-2,5-dione
Overview
Description
3-[(6-Chloro-4-phenylquinazolin-2-yl)sulfanyl]-1-(2-methoxyphenyl)pyrrolidine-2,5-dione is a complex organic compound that features a quinazoline core, a pyrrolidine-2,5-dione moiety, and a sulfanyl linkage. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(6-chloro-4-phenylquinazolin-2-yl)sulfanyl]-1-(2-methoxyphenyl)pyrrolidine-2,5-dione typically involves multiple steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate reagents such as acetic anhydride.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the quinazoline derivative with a thiol compound under suitable conditions.
Formation of the Pyrrolidine-2,5-dione Moiety: This moiety can be synthesized through the reaction of maleic anhydride with an amine, followed by cyclization.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the quinazoline core or the pyrrolidine-2,5-dione moiety.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the chloro and phenyl positions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, organometallic reagents.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Reduced quinazoline derivatives, reduced pyrrolidine-2,5-dione derivatives.
Substitution Products: Various substituted quinazoline and pyrrolidine derivatives.
Scientific Research Applications
3-[(6-Chloro-4-phenylquinazolin-2-yl)sulfanyl]-1-(2-methoxyphenyl)pyrrolidine-2,5-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Research: It is used in studies to understand the role of quinazoline derivatives in biological systems.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 3-[(6-chloro-4-phenylquinazolin-2-yl)sulfanyl]-1-(2-methoxyphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2,5-dione Derivatives: These compounds share the pyrrolidine-2,5-dione moiety and exhibit similar biological activities.
Quinazoline Derivatives: Compounds with a quinazoline core are known for their diverse biological activities, including anticancer and antimicrobial properties.
Uniqueness
3-[(6-Chloro-4-phenylquinazolin-2-yl)sulfanyl]-1-(2-methoxyphenyl)pyrrolidine-2,5-dione is unique due to its specific combination of functional groups, which confer distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
3-(6-chloro-4-phenylquinazolin-2-yl)sulfanyl-1-(2-methoxyphenyl)pyrrolidine-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18ClN3O3S/c1-32-20-10-6-5-9-19(20)29-22(30)14-21(24(29)31)33-25-27-18-12-11-16(26)13-17(18)23(28-25)15-7-3-2-4-8-15/h2-13,21H,14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKXFOHIFTQRVNS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=O)CC(C2=O)SC3=NC4=C(C=C(C=C4)Cl)C(=N3)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18ClN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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